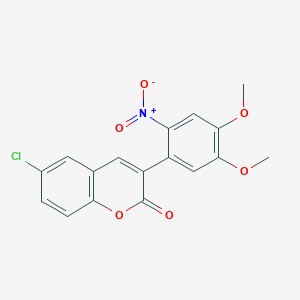
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro group, two methoxy groups, and a nitro group attached to a phenyl ring, which is further connected to a chromenone core.
Vorbereitungsmethoden
The synthesis of 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4,5-dimethoxybenzaldehyde to introduce the nitro group. This is followed by a condensation reaction with 6-chloro-2-hydroxyacetophenone under basic conditions to form the chromenone core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Analyse Chemischer Reaktionen
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of dyes and pigments due to its chromenone core.
Wirkmechanismus
The mechanism of action of 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, while the chromenone core could be involved in the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one include other chromenones with different substituents. For example:
6-chloro-3-(4,5-dimethoxyphenyl)-2H-chromen-2-one: Lacks the nitro group, which may result in different biological activities.
3-(4,5-dimethoxy-2-nitrophenyl)-2H-chromen-2-one: Lacks the chloro group, potentially altering its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H12ClNO6 |
|---|---|
Molekulargewicht |
361.7g/mol |
IUPAC-Name |
6-chloro-3-(4,5-dimethoxy-2-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C17H12ClNO6/c1-23-15-7-11(13(19(21)22)8-16(15)24-2)12-6-9-5-10(18)3-4-14(9)25-17(12)20/h3-8H,1-2H3 |
InChI-Schlüssel |
HBSFZXJSGBHMTI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















